3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid
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Overview
Description
3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a benzoxazole core substituted with a pyrrolidinylsulfonyl group and a propanoic acid moiety, making it a molecule of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid typically involves multiple steps:
Formation of the Benzoxazole Core: The initial step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring.
Introduction of the Pyrrolidinylsulfonyl Group: The benzoxazole intermediate is then reacted with a sulfonyl chloride derivative of pyrrolidine. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can target the oxo group or the sulfonyl group, leading to alcohol or thiol derivatives, respectively.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or thiols.
Scientific Research Applications
3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole core and the sulfonyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[2-oxo-6-(morpholin-4-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid: Similar structure but with a morpholine ring instead of pyrrolidine.
3-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
The uniqueness of 3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The pyrrolidinylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3-(2-oxo-6-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c17-13(18)5-8-16-11-4-3-10(9-12(11)22-14(16)19)23(20,21)15-6-1-2-7-15/h3-4,9H,1-2,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBATZZIXAWODNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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